DL-Glyceraldehyde 2-phosphate sodium salt
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Overview
Description
DL-Glyceraldehyde 2-phosphate sodium salt, also known as 3-Hydroxy-2-(phosphonooxy)propanal sodium salt, is a chemical compound with the empirical formula C3H7O6P · xNa+ and a molecular weight of 170.06 (free acid basis) . It is a key intermediate in several metabolic pathways, including glycolysis and gluconeogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Glyceraldehyde 2-phosphate sodium salt can be synthesized through the phosphorylation of DL-glyceraldehyde. The reaction typically involves the use of phosphorylating agents such as phosphoric acid or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves enzymatic methods, utilizing enzymes like glyceraldehyde-3-phosphate dehydrogenase to catalyze the phosphorylation process. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DL-Glyceraldehyde 2-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,3-bisphosphoglycerate.
Reduction: It can be reduced to glycerol-3-phosphate.
Isomerization: It can isomerize to dihydroxyacetone phosphate.
Common Reagents and Conditions
Oxidation: Common reagents include NAD+ and inorganic phosphate.
Reduction: Common reagents include NADH and hydrogen ions.
Isomerization: This reaction is typically catalyzed by the enzyme triosephosphate isomerase.
Major Products Formed
Oxidation: 1,3-bisphosphoglycerate
Reduction: Glycerol-3-phosphate
Isomerization: Dihydroxyacetone phosphate
Scientific Research Applications
DL-Glyceraldehyde 2-phosphate sodium salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of various biochemical compounds.
Biology: It is used in studies related to glycolysis and gluconeogenesis.
Medicine: It is utilized in research on metabolic disorders and enzyme functions.
Mechanism of Action
DL-Glyceraldehyde 2-phosphate sodium salt exerts its effects primarily through its role in metabolic pathways. It acts as a substrate for enzymes such as glyceraldehyde-3-phosphate dehydrogenase, which catalyzes its oxidation to 1,3-bisphosphoglycerate. This reaction is a key step in glycolysis, providing energy in the form of ATP .
Comparison with Similar Compounds
Similar Compounds
- Dihydroxyacetone phosphate
- Glycerol-3-phosphate
- 1,3-bisphosphoglycerate
Uniqueness
DL-Glyceraldehyde 2-phosphate sodium salt is unique due to its dual role as both an intermediate in glycolysis and a substrate for various enzymatic reactions. This versatility makes it a valuable compound in biochemical research .
Biological Activity
DL-Glyceraldehyde 2-phosphate sodium salt (GAP) is a key intermediate in various metabolic pathways, particularly glycolysis and gluconeogenesis. Its biological activity is significant in both energy metabolism and as a substrate for various enzymatic reactions. This article explores the biochemical properties, metabolic roles, and potential therapeutic applications of GAP, supported by relevant research findings.
DL-Glyceraldehyde 2-phosphate is a phosphorylated three-carbon compound with the molecular formula C₃H₇O₆P. It exists in two enantiomeric forms: D-glyceraldehyde 2-phosphate and L-glyceraldehyde 2-phosphate. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various biological assays.
Metabolic Role
GAP plays a crucial role in several metabolic pathways:
- Glycolysis : GAP is one of the intermediates in the glycolytic pathway, where it is produced from glucose through a series of enzymatic reactions. It is subsequently converted to 1,3-bisphosphoglycerate by glyceraldehyde 3-phosphate dehydrogenase (GAPDH).
- Gluconeogenesis : In gluconeogenesis, GAP can be utilized to synthesize glucose from non-carbohydrate precursors, which is critical during fasting or intense exercise.
- Pentose Phosphate Pathway : GAP also participates in the pentose phosphate pathway, contributing to nucleotide synthesis and cellular redox balance.
Enzymatic Interactions
The biological activity of GAP is primarily mediated through its interaction with various enzymes:
-
Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) :
- Function : Catalyzes the conversion of GAP to 1,3-bisphosphoglycerate.
- Biological Significance : GAPDH is implicated in energy production and has been studied for its role in apoptosis and cellular signaling.
- Aldose Reductase :
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition of Aldose Reductase : A study demonstrated that GAP could serve as an inhibitor of aldose reductase, with an IC50 value indicating effective inhibition at low concentrations. This suggests potential therapeutic applications for managing diabetic complications .
- GAP as a Contraceptive Target : Research has highlighted the potential use of GAP as a selective inhibitor for sperm-specific GAPDH (GAPDHS), which could lead to new contraceptive methods by reducing sperm motility .
Data Table: Summary of Key Studies on this compound
Properties
Molecular Formula |
C3H5Na2O6P |
---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
disodium;(1-hydroxy-3-oxopropan-2-yl) phosphate |
InChI |
InChI=1S/C3H7O6P.2Na/c4-1-3(2-5)9-10(6,7)8;;/h1,3,5H,2H2,(H2,6,7,8);;/q;2*+1/p-2 |
InChI Key |
YKLJCIQYJUOIKL-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C=O)OP(=O)([O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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